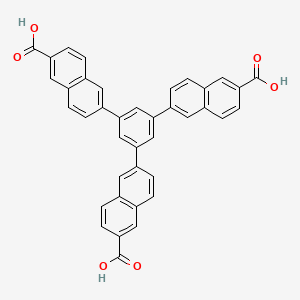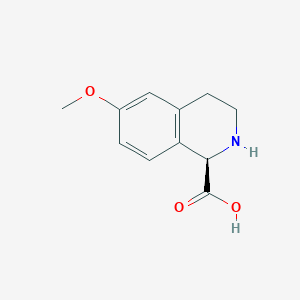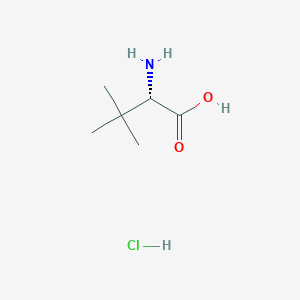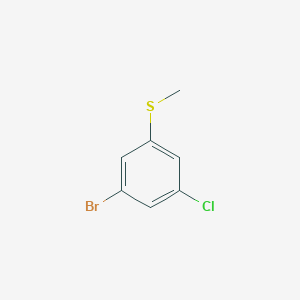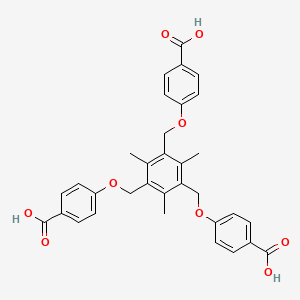![molecular formula C21H16BN3O2 B3177217 [3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid CAS No. 1384573-25-4](/img/structure/B3177217.png)
[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid
Overview
Description
[3-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a pyridine moiety. The presence of multiple pyridine rings makes it an interesting candidate for various chemical and biological applications.
Mechanism of Action
Target of Action
The primary target of (3-([2,2’:6’,2’‘-Terpyridin]-4’-yl)phenyl)boronic acid is Cocaine esterase . Cocaine esterase is an enzyme that hydrolyzes cocaine to benzoate and ecgonine methyl ester . This enzyme is crucial for the metabolism of cocaine and plays a significant role in the detoxification process .
Mode of Action
The compound interacts with its target, Cocaine esterase, by binding to it . .
Biochemical Pathways
It is known that boronic acids, such as (3-([2,2’:6’,2’‘-terpyridin]-4’-yl)phenyl)boronic acid, are mild lewis acids and are generally stable . They are important in organic synthesis .
Pharmacokinetics
Phenylboronic acid, a related compound, is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This solubility profile could impact the bioavailability of the compound.
Result of Action
It has been reported that phenyl boronic acid containing bodipy dyes, which are synthesized using phenyl boronic acid, have potential bioanalytical applicability . These dyes have been used to measure the binding to glycan chains of antibodies by a Quartz Crystal Microbalance (QCM) .
Action Environment
The action of (3-([2,2’:6’,2’‘-Terpyridin]-4’-yl)phenyl)boronic acid can be influenced by environmental factors. For instance, phenylboronic pinacol esters, which are related compounds, are only marginally stable in water . This suggests that the stability and efficacy of (3-([2,2’:6’,2’‘-Terpyridin]-4’-yl)phenyl)boronic acid could also be influenced by the presence of water and other environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid typically involves the following steps:
Formation of the Pyridine Substituted Phenyl Ring: This can be achieved through a Suzuki-Miyaura cross-coupling reaction between a halogenated phenyl derivative and a pyridine boronic acid.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction using a suitable boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[3-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Reduction: The pyridine rings can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
[3-(2,6-Dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of boron-containing drugs.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the pyridine substitution, making it less versatile in coordination chemistry.
Pyridineboronic Acid: Contains a single pyridine ring, offering fewer coordination sites compared to [3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid.
2,6-Dipyridinylphenylboronic Acid: Similar structure but may differ in reactivity and applications due to the positioning of the pyridine rings.
Uniqueness
The unique structure of this compound, with multiple pyridine rings and a boronic acid group, provides it with enhanced reactivity and versatility in various chemical and biological applications. Its ability to form stable complexes with metal ions and interact with nucleophiles makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
[3-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BN3O2/c26-22(27)17-7-5-6-15(12-17)16-13-20(18-8-1-3-10-23-18)25-21(14-16)19-9-2-4-11-24-19/h1-14,26-27H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESBJWJZTPVJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


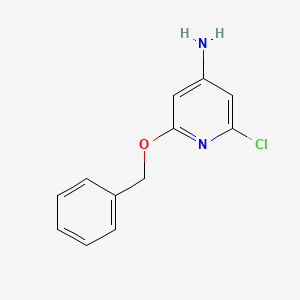
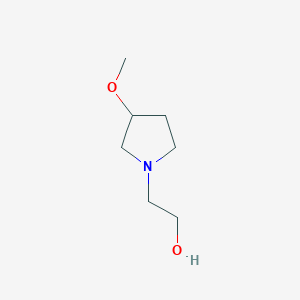
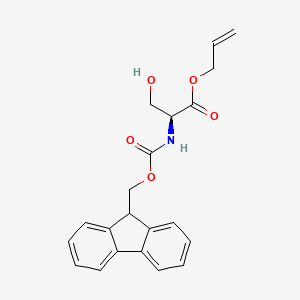



![4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline](/img/structure/B3177183.png)
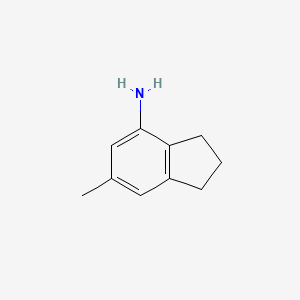
![13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3177192.png)
